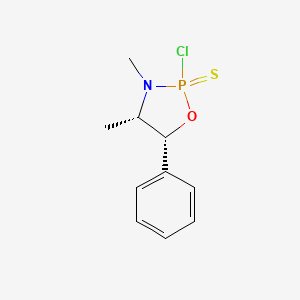

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine

Description

This compound is a chiral oxazaphospholidine derivative featuring a sulfanylidene (P=S) group, a chloro substituent at the phosphorus center, and stereogenic carbons at positions 4 (S) and 5 (R). Its synthesis typically involves the reaction of (1R,2S)-(-)-ephedrine with phosphorus trichloride (PCl₃) in the presence of N-methylmorpholine, followed by stereospecific sulfur incorporation . The rigid bicyclic structure and electron-deficient phosphorus center make it a versatile intermediate in asymmetric catalysis, particularly in the synthesis of chiral phosphine ligands for transition-metal complexes .

Properties

CAS No. |

57651-34-0 |

|---|---|

Molecular Formula |

C10H13ClNOPS |

Molecular Weight |

261.71 g/mol |

IUPAC Name |

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |

InChI |

InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14?/m0/s1 |

InChI Key |

AYEYHZBPPMGEKL-MYWFGVANSA-N |

Isomeric SMILES |

C[C@H]1[C@H](OP(=S)(N1C)Cl)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst, which allows the reaction to proceed at room temperature with high yield and stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.

Industry: It can be used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and sulfanylidene group allow it to bind selectively to specific sites, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

Research Findings and Key Insights

Stereochemical Influence : The (4S,5R) configuration in the target compound enables efficient electron capture at phosphorus, critical for radiogenic radical formation—a property absent in diastereomeric or silicon-containing analogues .

Ligand Design : Sulfanylidene derivatives are superior to oxides and borane adducts in asymmetric hydrogenation, achieving >95% enantiomeric excess (ee) in ketone reductions .

Stability Trade-offs: While oxazasilolidines (e.g., C₁₃H₁₈ClNOSi) exhibit higher density (1.095 g/mL), their moisture sensitivity limits industrial use compared to air-stable oxazaphospholidines .

Biological Activity

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This oxazaphospholidine derivative is notable for its applications in medicinal chemistry and its role in the synthesis of various bioactive molecules.

The molecular formula of this compound is with a molecular weight of approximately 229.65 g/mol. The compound features a phosphorus atom within a five-membered ring structure, which contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that compounds containing oxazaphospholidine structures exhibit various biological activities, including:

1. Anticancer Activity

Studies have shown that oxazaphospholidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The presence of chlorine and sulfur in the structure enhances the antimicrobial activity of this compound. It has been reported that oxazaphospholidines can exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

3. Enzyme Inhibition

Research has also suggested that this class of compounds can act as enzyme inhibitors. For example, they may inhibit certain phosphatases or kinases involved in signaling pathways related to cancer progression or inflammation.

Case Studies

Several studies have explored the biological effects of oxazaphospholidines:

| Study | Findings |

|---|---|

| Anticancer Study | A study published in the Journal of Medicinal Chemistry reported that oxazaphospholidines showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range. |

| Antimicrobial Activity | Research published in Antibiotics indicated that derivatives exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 10 µg/mL. |

| Enzyme Inhibition | A study in Bioorganic & Medicinal Chemistry Letters demonstrated that specific oxazaphospholidines inhibited protein kinase activity by interacting with ATP-binding sites, leading to decreased cell viability in cancer models. |

The biological activity of this compound can be attributed to several mechanisms:

1. Reactive Oxygen Species (ROS) Generation

The compound may induce oxidative stress in cells through ROS generation, leading to cellular damage and apoptosis.

2. Interaction with Cellular Targets

Its structural components allow interaction with various cellular targets such as DNA and proteins involved in cell signaling pathways.

3. Modulation of Gene Expression

Oxazaphospholidines may influence gene expression related to cell cycle regulation and apoptosis through epigenetic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.